Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate
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Overview
Description
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an ethyl ester group, a trifluoromethyl-substituted phenyl ring, and a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 3-(trifluoromethyl)benzaldehyde with o-phenylenediamine to form the quinoxaline core. This intermediate is then subjected to esterification with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, alcohol derivatives, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has indicated that quinoxaline derivatives possess various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-4-phenylquinoxaline-2-carboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. The trifluoromethyl group imparts increased stability and lipophilicity, while the ethyl ester group enhances the compound’s solubility and reactivity in organic solvents. These features make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]quinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-2-26-17(25)15-16(24)23(14-9-4-3-8-13(14)22-15)12-7-5-6-11(10-12)18(19,20)21/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKEWCXWVJVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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